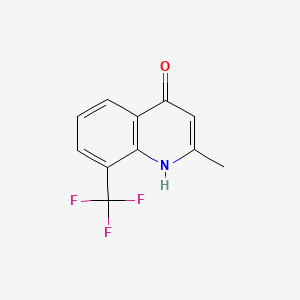

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Description

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a substituted quinolinone derivative featuring a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 8 of the quinoline core. The trifluoromethyl group is strongly electron-withdrawing, which influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMHQQLVOKHQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346777 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949507-78-2, 140908-88-9 | |

| Record name | 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140908-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

A pivotal method for synthesizing trifluoromethyl quinolines involves the condensation of halo-substituted quinoline precursors with methylene-active compounds, followed by in situ oxidation. For 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, this approach utilizes 8-trifluoromethyl-2-chloroquinoline (3) and 2-pyridylacetonitrile (4) under phase transfer catalysis (PTC) conditions.

Reaction Conditions :

-

Solvent : Toluene or dichloromethane

-

Base : Aqueous sodium hydroxide

-

Catalyst : Benzyltriethylammonium chloride

-

Temperature : 0°C to 50°C

-

Oxidizing Agent : Hydrogen peroxide or tert-butyl hydroperoxide

Mechanistic Pathway

The reaction proceeds via a base-induced tautomerization of the intermediate acetonitrile derivative (5) to an α,β-unsaturated nitrile (5f), which undergoes nucleophilic attack by the oxidizing agent. Epoxidation forms an unstable epoxide (5h), which rearranges to a cyanohydrin (5i) before eliminating hydrogen cyanide (HCN) to yield the 4-keto product.

Key Steps :

-

Tautomerization :

via base-catalyzed deprotonation. -

Epoxidation :

. -

Rearrangement and Elimination :

.

Advantages and Limitations

-

Advantages :

-

Limitations :

Tandem Michael Addition-Cyclization Using HFO-1234yf

Synthetic Strategy

HFO-1234yf (2,3,3,3-tetrafluoropropene) serves as a sustainable CF₃ source for constructing trifluoromethylated quinolines. This method involves a tandem Michael addition-cyclization between trifluoromethyl ynones (derived from HFO-1234yf) and 2-aminoaryl ketones.

Reaction Setup :

-

Substrates : Trifluoromethyl ynone + 2-aminoacetophenone derivative.

-

Conditions : Solvent-free, 80–100°C, 12–24 hours.

-

Catalyst : None required (thermal activation).

Mechanistic Insights

The ynone undergoes Michael addition at the β-position, forming an allenolate intermediate that cyclizes intramolecularly with the adjacent amino group. Subsequent aromatization yields the quinoline core with the trifluoromethyl group at C8.

Reaction Scheme :

Performance Metrics

-

Yield : 70–85% (superior to traditional methods).

-

Selectivity : Exclusive formation of the 8-CF₃ regioisomer due to electronic effects.

Friedländer Annulation with Trifluoroacetic Anhydride

Classical Approach

The Friedländer annulation, involving the condensation of 2-aminoaryl ketones with β-keto esters, has been adapted for trifluoromethyl quinolines. For this compound, 2-amino-5-trifluoromethylacetophenone reacts with ethyl acetoacetate under acidic conditions.

Optimized Conditions :

Modifications for Improved Efficiency

-

Microwave Assistance : Reduces reaction time to 30 minutes and improves yield to 65%.

-

Solvent Choice : Ethanol/water mixtures enhance solubility of intermediates.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinolinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

2MTQ has been investigated for its antibacterial and antifungal properties . Research indicates that it targets bacterial DNA gyrase, an enzyme essential for DNA replication, thereby disrupting cell division and growth. This mechanism has been substantiated by studies demonstrating its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Target | Activity | MIC (μg/mL) |

|---|---|---|---|

| 2MTQ | DNA gyrase | Antibacterial | Not specified |

| QH-02 | Mycobacterium tuberculosis | Antitubercular | 4 |

| QH-04 | Mycobacterium tuberculosis | Antitubercular | 4 |

| QH-05 | Mycobacterium tuberculosis | Antitubercular | 4 |

The derivatives of 2MTQ have shown promising results in inhibiting the growth of resistant strains of bacteria, highlighting its potential as a lead compound in drug development .

Anti-Tuberculosis Activity

The compound's derivatives have also been synthesized and tested for their anti-tuberculosis activity. In a study by Eswaran et al., several quinoline hydrazone derivatives exhibited significant anti-tubercular properties, outperforming traditional drugs like rifampicin .

Synthesis and Structure-Activity Relationship

The synthesis of 2MTQ involves various methods that enhance its biological activity. The presence of the trifluoromethyl group increases lipophilicity, enabling better permeability across biological membranes .

Synthetic Pathways

Several synthetic routes have been developed for 2MTQ:

- One-Pot Synthesis : A method that condenses haloquinoline with alpha-picolyl derivatives in a single step, improving efficiency and safety by avoiding hazardous reagents .

- Hydrazone Derivatives : These compounds combine polar and nonpolar properties, facilitating their entry into bacterial cells and enhancing antimicrobial efficacy .

Antimicrobial Studies

In a comparative study, various quinoline derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the introduction of trifluoromethyl groups significantly enhanced the compounds' efficacy against resistant bacterial strains .

Anti-Cancer Potential

Emerging research suggests that derivatives of 2MTQ may also possess anti-cancer properties. Preliminary studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms similar to their antibacterial action, warranting further investigation .

Mechanism of Action

The mechanism of action of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it an effective inhibitor. It can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings and Implications

- Electron Effects : The trifluoromethyl group in the target compound deactivates the aromatic ring, directing electrophilic attacks to specific positions (e.g., meta to -CF₃) .

- Synthetic Utility: Derivatives like 4-azidoquinolinones (e.g., from ) demonstrate the versatility of quinolinones in click chemistry, though the target compound’s methyl group may limit such modifications .

- Biological Relevance: Quinazolinone analogs () are more commonly associated with therapeutic applications, suggesting that the target compound’s quinolinone scaffold may require functionalization (e.g., triazole addition) to enhance bioactivity .

Biological Activity

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a trifluoromethyl group at the 8th position and a methyl group at the 2nd position, enhances its lipophilicity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C11H8F3N

- Molecular Weight : Approximately 255.23 g/mol

The presence of the trifluoromethyl group significantly influences the compound's electronic properties, making it a subject of interest in various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit bacterial growth by targeting DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition disrupts cell division, leading to bacterial death .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 10 µg/mL |

| Staphylococcus aureus | Bactericidal | 15 µg/mL |

| Candida albicans | Fungicidal | 20 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including colon cancer cells. The mechanism involves modulation of apoptotic pathways and interaction with cellular receptors .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colo320 | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication and leading to bacterial cell death.

- Apoptosis Induction : In cancer cells, it modulates signaling pathways that lead to programmed cell death.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering pharmacokinetics .

Case Studies

- Study on Antiviral Activity : A recent study explored the antiviral properties of derivatives of quinoline compounds against influenza viruses. The results indicated that certain derivatives exhibited effective inhibition rates, suggesting potential therapeutic applications against viral infections .

- QSAR Analysis for Anti-TB Activity : Quantitative structure-activity relationship (QSAR) studies have identified structural features critical for anti-tuberculosis activity among quinoline derivatives, indicating that modifications can enhance efficacy against Mycobacterium tuberculosis .

Q & A

Q. What synthetic methodologies are effective for synthesizing 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one?

The compound is synthesized via condensation reactions using anthranilic acid derivatives and trifluoroacetic acid as a trifluoromethyl source. A one-pot synthesis approach under reflux conditions with catalytic amounts of phosphorus oxychloride (POCl₃) is commonly employed to optimize yield. Purification typically involves crystallization or flash chromatography with solvents like dichloromethane and acetone . For regioselective trifluoromethylation, microwave-assisted reactions or Pd-catalyzed cross-coupling may enhance efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation of methanol solutions, and high-resolution data are collected at low temperatures (e.g., 90 K) using MoKα radiation. Software like SHELX (for refinement) and ORTEP-3 (for graphical representation) are critical for solving and visualizing the structure . NMR (¹H/¹³C/¹⁹F) and HRMS further confirm purity and substituent positions.

Q. What biological assays are suitable for evaluating its activity?

Kinase inhibition assays (e.g., CK2) are performed using ATP-competitive protocols with fluorescence-based readouts. IC₅₀ values are determined via dose-response curves (0.1–100 µM). For antimicrobial testing, microdilution assays in Mueller-Hinton broth with bacterial strains (e.g., S. aureus, E. coli) are standard. Cell viability assays (MTT or Alamar Blue) in cancer lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl chains) at positions 2 and 7. Biological testing against target enzymes (e.g., kinases) and computational docking (AutoDock Vina, Schrödinger Suite) identify key interactions. For example, trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation . A comparative table of derivatives and their IC₅₀ values is critical:

| Derivative | Substituent (Position) | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent compound | CF₃ (8), Me (2) | 0.85 | CK2 kinase |

| 8-Fluoro analog | F (8), Me (2) | 1.20 | CK2 kinase |

| 2-Ethyl derivative | CF₃ (8), Et (2) | 0.45 | Topoisomerase II |

Docking simulations reveal hydrophobic interactions between the trifluoromethyl group and conserved residues (e.g., Lys68 in CK2) .

Q. How can contradictory data on biological activity between studies be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardizing protocols (e.g., fixed ATP at 10 µM) and using isogenic cell lines reduces variability. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) validate target engagement. Meta-analyses of published data with statistical weighting (e.g., random-effects models) clarify trends .

Q. What computational methods predict metabolic stability and toxicity?

In silico tools like SwissADME predict metabolic hotspots (e.g., oxidation at the quinolinone core). ProTox-II assesses hepatotoxicity and carcinogenicity risks. MD simulations (AMBER, GROMACS) model CYP450 interactions, identifying susceptible bonds. For instance, the trifluoromethyl group’s electron-withdrawing effect slows oxidative metabolism compared to methyl analogs .

Q. How are reaction conditions optimized for large-scale synthesis?

Design of Experiments (DoE) evaluates factors like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol% Pd). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% Pd in DMF), achieving >90% yield. Continuous-flow reactors enhance reproducibility for multi-step syntheses .

Methodological Notes

- Crystallography : Use SHELXL for refinement and PLATON for validating intermolecular interactions (e.g., π-π stacking) .

- Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to vehicle-treated samples .

- Data Analysis : Apply the Hill equation for dose-response curves and report 95% confidence intervals for IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.